molecular formula C10H16N2 B1353325 N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine CAS No. 702699-84-1

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine

Cat. No.: B1353325
CAS No.: 702699-84-1
M. Wt: 164.25 g/mol
InChI Key: NPGAXSHDDOESHB-SNVBAGLBSA-N
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Description

N-((2S)-2-Amino-2-phenylethyl)-N,N-dimethylamine (also known as Amphetamine) is an organic compound belonging to the phenethylamine class of compounds. It is a stimulant drug that has been used in the medical field for a variety of purposes, including the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Amphetamine has been used recreationally as a party drug, and it has also been abused for its euphoric and stimulant effects.

Scientific Research Applications

Kinetics and Mechanism of Nitrosamine Formation

Research on the kinetics and mechanisms of nitrosamine formation, specifically N-nitrosodimethylamine (NDMA) in water, has provided insights into the reactions of NDMA precursors with disinfectants. This study highlights the significance of dimethylamine (DMA) and tertiary amine moieties in nitrogen-containing precursors as major sources of NDMA formation potentials in treated water. Understanding these mechanisms is crucial for developing strategies to minimize NDMA formation during water treatment processes (Sharma, 2012).

Biogenic Amine Degradation by Microorganisms

The catabolism of biogenic amines, including phenylethylamine, by Pseudomonas species, offers an exemplary model for studying the degradation pathways of these compounds. This research has led to the identification of genes, catabolic enzymes, and regulatory mechanisms involved in the biodegradation process. The biotechnological applications of these findings are significant, offering potential solutions for the bioremediation of amine-contaminated environments (Luengo & Olivera, 2020).

Nitrosamines in Water Technology

The study of nitrosamines, especially NDMA, in water technology has shed light on their formation mechanisms and the challenges they pose to drinking water safety. Research focuses on the precursors of nitrosamines in drinking and wastewater, exploring the effectiveness of various removal methods. This comprehensive review underscores the importance of understanding nitrosamine chemistry to ensure the safety of drinking water supplies (Nawrocki & Andrzejewski, 2011).

Organic Nitrogen Use and Availability in Ecosystems

The role of organic nitrogen (ON), particularly amino acids, in plant nutrition and ecosystem dynamics is an area of growing interest. Research demonstrates the widespread reliance of plants on ON for nutrition, challenging traditional views of nitrogen availability and uptake. This knowledge has profound implications for understanding plant-microbe interactions and nitrogen cycling in various ecosystems (Lipson & Näsholm, 2001).

Role of Dimethyltryptamine in Tissue Protection

A study on N,N-dimethyltryptamine (DMT) highlights its potential beyond psychotropic effects, suggesting a role in cellular protective mechanisms. The research explores DMT's activity as an endogenous ligand of the sigma-1 receptor, implicating it in tissue protection, regeneration, and immunity. This opens new avenues for research into the physiological functions of DMT and its potential medical applications (Frecska et al., 2013).

Properties

IUPAC Name

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGAXSHDDOESHB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426591
Record name N-((2S)-2-AMINO-2-PHENYLETHYL)-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702699-84-1
Record name N-((2S)-2-AMINO-2-PHENYLETHYL)-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-2-amino-2-phenylethyl]dimethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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